1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine
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Overview
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine is a complex organic compound with the molecular formula C16H20N2O3S2 It is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenylsulfonyl group and a 3-thienylmethyl group
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine typically involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents such as alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: This compound can be used in the development of novel materials with unique properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl and thienylmethyl groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the sulfonyl and thienylmethyl groups, which may result in different biological activities and properties.
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine: The presence of a 4-methylbenzyl group instead of the thienylmethyl group can lead to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O3S2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
VQVPGBLXRRXBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Origin of Product |
United States |
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